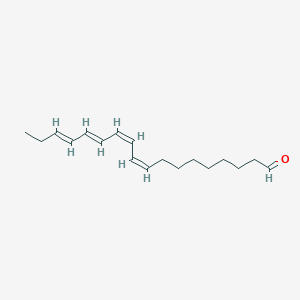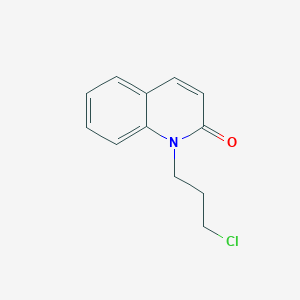
1-(3-chloropropyl)quinolin-2(1H)-one
描述
1-(3-chloropropyl)quinolin-2(1H)-one, also known as 3-chloro-2-quinolinone, is a heterocyclic organic compound with a molecular formula of C11H8ClNO. It is an important intermediate in the synthesis of various pharmaceutical and agrochemical compounds.
作用机制
The mechanism of action of 1-(3-chloropropyl)quinolin-2(1H)-one is not fully understood. However, it is believed to exert its biological activity by interacting with specific targets in the cell. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis through the activation of caspases. It has also been shown to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial DNA replication and transcription.
生化和生理效应
The biochemical and physiological effects of 1-(3-chloropropyl)quinolin-2(1H)-one depend on the specific compound it is used to synthesize. However, some general effects have been observed. For example, it has been shown to have antimicrobial activity against a wide range of bacteria and fungi. It has also been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, it has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using 1-(3-chloropropyl)quinolin-2(1H)-one in lab experiments is its versatility as a building block for the synthesis of various biologically active compounds. It is also relatively easy to synthesize and purify. However, one of the limitations is its potential toxicity, which can affect the results of experiments. Therefore, it is important to use appropriate safety measures when handling this compound.
未来方向
There are many potential future directions for the research of 1-(3-chloropropyl)quinolin-2(1H)-one. One direction is to explore its potential as a lead compound for the development of new antimicrobial agents. Another direction is to investigate its potential as a lead compound for the development of new antitumor agents. Additionally, its anti-inflammatory activity could be further explored for the development of new anti-inflammatory agents. Finally, its mechanism of action could be further elucidated to better understand its biological activity.
科学研究应用
1-(3-chloropropyl)quinolin-2(1H)-one has been widely used as a building block in the synthesis of various biologically active compounds, including antitumor agents, antimicrobial agents, and anti-inflammatory agents. For example, it has been used as a key intermediate in the synthesis of a potent antitumor agent, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole. It has also been used in the synthesis of a series of novel antimicrobial agents, such as 2-alkyl-4-quinolone derivatives. In addition, it has been used as a starting material in the synthesis of anti-inflammatory agents, such as 3-(4-chlorophenyl)-1-(3-chloropropyl)-1H-pyrazole-4-carboxylic acid ethyl ester.
属性
CAS 编号 |
153877-06-6 |
|---|---|
产品名称 |
1-(3-chloropropyl)quinolin-2(1H)-one |
分子式 |
C12H12ClNO |
分子量 |
221.68 g/mol |
IUPAC 名称 |
1-(3-chloropropyl)quinolin-2-one |
InChI |
InChI=1S/C12H12ClNO/c13-8-3-9-14-11-5-2-1-4-10(11)6-7-12(14)15/h1-2,4-7H,3,8-9H2 |
InChI 键 |
GMXGOGZCZKBXRC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=O)N2CCCCl |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=O)N2CCCCl |
同义词 |
2(1H)-Quinolinone,1-(3-chloropropyl)-(9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

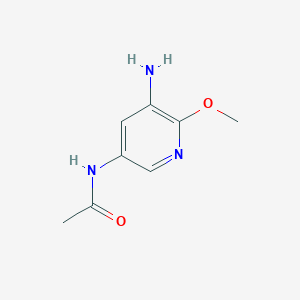
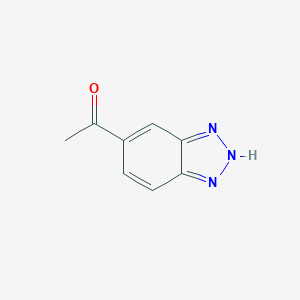
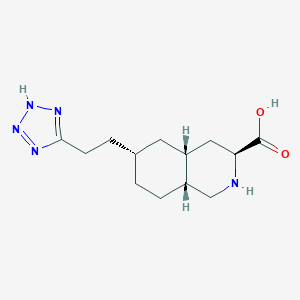
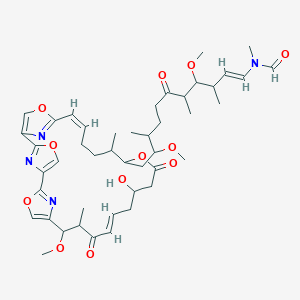

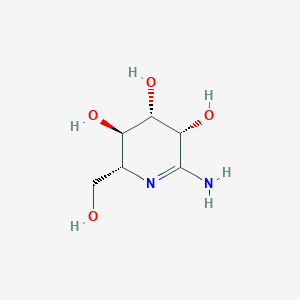
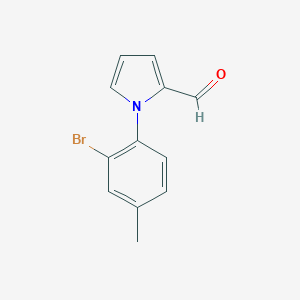
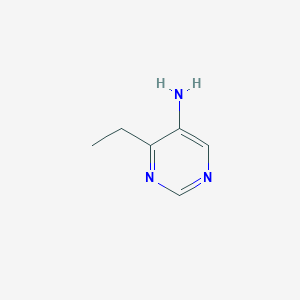
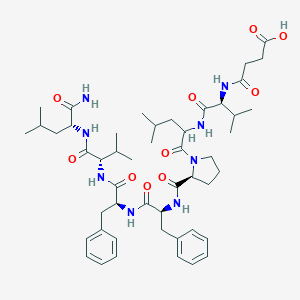
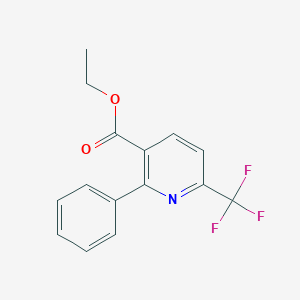
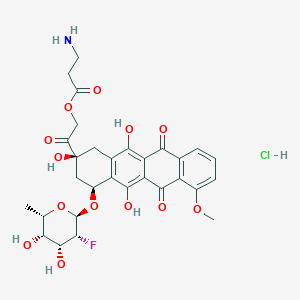
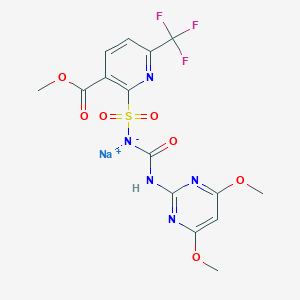
![1a,7b-Dihydrooxireno[2,3-c]chromen-2-one](/img/structure/B115746.png)
